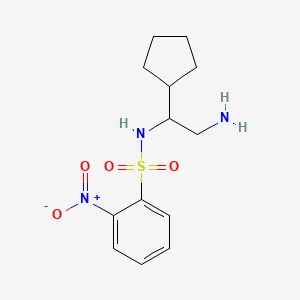

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide

Description

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide (CAS: 1607328-02-8) is a sulfonamide derivative characterized by a nitrobenzene sulfonyl group attached to a cyclopentylethylamine backbone. Its molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol . The compound’s structural uniqueness arises from the cyclopentyl moiety, which confers steric and electronic properties distinct from linear or aromatic substituents in related sulfonamides.

Properties

Molecular Formula |

C13H19N3O4S |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

N-(2-amino-1-cyclopentylethyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H19N3O4S/c14-9-11(10-5-1-2-6-10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2 |

InChI Key |

JPSUJEIWACZTJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

Formation of the Amino Group: The initial step involves the introduction of the amino group onto the cyclopentyl ethyl chain. This can be achieved through reductive amination of cyclopentanone with an appropriate amine.

Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonamide groups can influence its binding affinity and specificity through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations :

- Cyclopentyl vs.

- Nitro Group Position : The ortho-nitro configuration (vs. para-nitro in ) may influence electronic effects, altering sulfonamide reactivity or hydrogen-bonding capacity.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to free bases.

Physicochemical Properties

- Molecular Weight : The target compound (299.35 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol). Higher molecular weights in hexyl derivatives (e.g., 337.82 g/mol ) may limit absorption.

- Polarity : The cyclopentyl group balances hydrophobicity, whereas hydrochloride salts (e.g., ) increase polarity.

Biological Activity

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide, also known by its CAS number 1795534-03-0, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃O₄S, with a molecular weight of approximately 349.83 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities.

Research indicates that nitro compounds, including this compound, exhibit a wide range of biological effects such as:

- Antineoplastic Activity : Nitro compounds have been shown to inhibit tumor growth through mechanisms that may involve DNA damage and apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound has been noted to inhibit key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .

- Cardiovascular Effects : Studies have indicated that derivatives of benzenesulfonamide can affect perfusion pressure, hinting at cardiovascular implications. For instance, specific sulfonamide derivatives have been observed to decrease perfusion pressure in a time-dependent manner .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using models such as SwissADME indicate variable permeability across different cell types, which could influence its bioavailability and therapeutic efficacy .

Case Studies and Experimental Data

A recent study evaluated the biological activity of various benzenesulfonamide derivatives on perfusion pressure. The experimental design included:

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |

The results demonstrated that Compound 4 significantly decreased perfusion pressure compared to the control and other compounds, indicating its potential as a therapeutic agent affecting cardiovascular dynamics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between a cyclopentyl-substituted amine and 2-nitrobenzenesulfonyl chloride. A typical procedure involves reacting 2-amino-1-cyclopentylethylamine with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere, using triethylamine as a base to neutralize HCl byproducts. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How does the nitro group influence the chemical reactivity of this compound?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to the meta position of the benzene ring. It can undergo reduction (e.g., catalytic hydrogenation or Zn/HCl) to form an amine derivative, enabling structural diversification. The nitro group also stabilizes the sulfonamide moiety via resonance, enhancing its resistance to hydrolysis under physiological conditions. Reactivity studies should include controlled reduction experiments and monitoring via TLC or HPLC to track intermediate formation .

Q. What are the primary biological activities reported for this sulfonamide derivative?

- Methodological Answer : The compound exhibits antibacterial activity by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Assays using Staphylococcus aureus and Escherichia coli strains show MIC values ranging from 8–32 µg/mL. Additionally, preliminary studies suggest antiproliferative effects in cancer cell lines (e.g., MCF-7 and A549), likely via interference with cell cycle proteins. Researchers should validate activity using standardized broth microdilution (CLSI guidelines) and MTT assays, comparing results with positive controls like sulfamethoxazole .

Advanced Research Questions

Q. What computational methods are recommended to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-31G(d,p) basis set is optimal for analyzing electronic structure. Key parameters include HOMO-LUMO gaps, electrostatic potential maps, and partial charge distribution. Studies should benchmark against experimental data (e.g., UV-Vis spectra) to validate accuracy. The inclusion of exact exchange terms, as proposed by Becke, improves thermochemical predictions for nitro and sulfonamide groups .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or structural impurities. To resolve these:

- Standardize Assays : Use identical bacterial strains/cell lines and growth media.

- Control Purity : Characterize compounds via HPLC (>95% purity) and NMR prior to testing.

- Compare Structural Analogs : Evaluate activity against derivatives (e.g., fluorinated or methylated analogs) to isolate substituent effects. For example, fluorination at the 3-position enhances antibacterial potency by 2-fold compared to non-fluorinated analogs .

Q. What strategies optimize the compound’s pharmacokinetics while retaining efficacy?

- Methodological Answer :

- Lipophilicity Modulation : Introduce alkyl groups (e.g., cyclopentyl) to improve membrane permeability. LogP values can be tuned using substituents like methyl or trifluoromethyl.

- Prodrug Design : Reduce the nitro group to an amine in vivo, enhancing solubility and targeting.

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres. For example, acylation of the sulfonamide nitrogen reduces renal clearance .

Structural-Activity Relationship (SAR) Table

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Benzene ring (2-) | Nitro group | Enhances antibacterial activity via DHPS inhibition | |

| Cyclopentyl (1-) | Alkyl chain | Improves lipophilicity and BBB penetration | |

| Sulfonamide (-SO₂NH₂) | Acylation | Reduces metabolic degradation |

Key Notes for Experimental Design

- Data Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05).

- Contradiction Analysis : Cross-reference with structurally similar compounds (e.g., N-(3-fluoro-4-methylphenyl)-2-nitrobenzenesulfonamide) to identify trends .

- Advanced Characterization : Use LC-MS for metabolite profiling and X-ray crystallography for binding mode elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.